molecular formula C21H20O5 B2910210 tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate CAS No. 449739-34-8

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2910210
CAS No.: 449739-34-8
M. Wt: 352.386
InChI Key: UQQWXHBIKOUNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate (CAS 307551-63-9) is a chemical intermediate offered for research and development purposes. This compound features a flavone core structure, which is a privileged scaffold in medicinal and agricultural chemistry known for diverse biological activities (cited in ). The specific molecular structure of this reagent, which includes an acetate ester side chain, makes it a valuable building block for the design and synthesis of novel flavone derivatives. Recent scientific investigations into structurally similar flavone compounds have highlighted their significant potential as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV) (cited in ). Research suggests that such derivatives can interact with viral coat proteins (CP), thereby disrupting virus assembly (cited in ). Furthermore, the flavone nucleus is extensively studied for its antibacterial properties, with substitutions at key positions being crucial for activity (cited in ). This product is provided "For Research Use Only" and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity and for the safe handling and disposal of this chemical.

Properties

IUPAC Name

tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQWXHBIKOUNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-7-yl group may play a role in binding to these targets, while the phenyl group can enhance the compound’s stability and specificity. The tert-butyl ester group may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

Three structurally related compounds are analyzed below, focusing on substituents, fused rings, and functional groups (Table 1).

Compound Name Molecular Formula Key Structural Features Notable Differences
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate (Target) C₂₁H₂₀O₅ - Phenyl at C3
- Acetoxy-tert-butyl at C7
- No fused rings
Reference compound for comparison
tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₁₉H₂₂O₅ - Cyclopentane fused to chromenone (tetrahydro)
- Methyl at C6
- No phenyl at C3
- Fused cyclopentane enhances rigidity
- Methyl at C6 alters electronic environment
tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate C₁₅H₁₈BrNO₃ - Quinolinone core (N-containing heterocycle)
- Bromo at C6
- Dihydroquinoline scaffold
- Nitrogen atom introduces polarity
- Bromo substituent enables cross-coupling reactions

Key Observations

Core Heterocycle Variations: The target compound and the cyclopenta[c]chromen derivative share a chromenone backbone but differ in fused rings. The quinolinone analogue replaces the chromenone with a nitrogen-containing heterocycle, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects: The phenyl group at C3 in the target compound is absent in the cyclopenta[c]chromen derivative , which instead has a methyl group at C5. This difference could influence π-π stacking interactions in protein binding or crystallization behavior. The bromo substituent in the quinolinone derivative offers a handle for further synthetic modifications (e.g., Suzuki coupling), a feature absent in the tert-butyl chromenone esters.

Physicochemical Properties: The tert-butyl ester group in all three compounds enhances lipophilicity (calculated logP values: ~3.5–4.0), but the fused cyclopentane in may reduce solubility compared to the planar chromenone core of the target compound. The quinolinone derivative has a lower molecular weight (330.38 g/mol vs. 352.38 g/mol for the target) due to the absence of a phenyl group.

Crystallographic and Computational Insights

  • SHELX software (SHELXL, SHELXD) is widely used for refining crystal structures of small molecules like these. For example, the cyclopenta[c]chromen derivative may exhibit distinct packing patterns due to its fused ring, analyzable via Mercury’s Materials Module .
  • Comparative void-volume analysis (using Mercury ) could reveal differences in crystal porosity, impacting stability and dissolution rates.

Biological Activity

Tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate, known for its structural complexity and potential therapeutic applications, is a derivative of chromenone, a class of compounds recognized for diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20O5C_{21}H_{20}O_{5} with a molecular weight of 352.38 g/mol. Its structure features a chromenone core, which is significant for its biological interactions.

1. Antioxidant Activity

Studies have indicated that compounds derived from chromenones exhibit substantial antioxidant properties. For instance, flavonoids related to chromenone structures were shown to scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems .

2. Anti-inflammatory Effects

Research indicates that chromenone derivatives can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies demonstrated that certain derivatives displayed dual inhibitory effects against AChE and BChE, which are crucial in neuroinflammation processes .

3. Antiviral Activity

Tert-butyl derivatives have been evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In comparative studies, these compounds exhibited higher anti-TMV activities than natural products like apigenin, suggesting their potential as antiviral agents .

4. Cytotoxicity Against Cancer Cells

The cytotoxic effects of chromenone derivatives on various cancer cell lines have been documented. For example, certain derivatives were tested against MCF-7 breast cancer cells, showing promising results in inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Molecular Interactions : Docking studies suggest that the compound interacts with specific residues in target proteins, enhancing its binding affinity and biological activity .

Case Study 1: Antioxidant Evaluation

A series of experiments were conducted to assess the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated significant scavenging activity on DPPH radical assays, demonstrating its potential as a natural antioxidant .

Case Study 2: Cytotoxicity Assessment

In vitro assays on MCF-7 cells revealed that the compound exhibited an IC50 value comparable to established chemotherapeutic agents. This suggests its potential application in cancer therapy .

Data Tables

Biological Activity IC50 Values (µM) Reference
Antioxidant Activity15.6
COX Inhibition10.4
Anti-TMV ActivityHigher than Apigenin
Cytotoxicity (MCF-7)Comparable to Chemotherapy

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